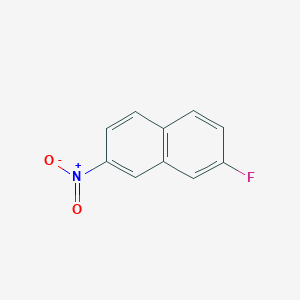

7-Fluoro-2-nitronaphthalene

説明

7-Fluoro-2-nitronaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a fluorine atom at position 7 and a nitro group (-NO₂) at position 2 (Figure 1). Fluorine, with its high electronegativity, induces inductive effects that polarize the aromatic ring, while the nitro group enhances electrophilic substitution resistance and stabilizes negative charges through resonance .

特性

分子式 |

C10H6FNO2 |

|---|---|

分子量 |

191.16 g/mol |

IUPAC名 |

2-fluoro-7-nitronaphthalene |

InChI |

InChI=1S/C10H6FNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H |

InChIキー |

LIHIRYIUXIHNIN-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC2=C1C=CC(=C2)F)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the naphthalene ring critically impacts physicochemical properties. For example:

- 7-Fluoro-2-nitronaphthalene vs. 1-Fluoro-2-nitronaphthalene: Moving the fluorine from position 7 to 1 alters the electronic distribution.

- 7-Fluoro-2-nitronaphthalene vs. 7-Bromo-1-nitronaphthalene : Bromine at position 7 (vs. fluorine) introduces a bulkier, less electronegative halogen, which may reduce ring polarization but enhance lipophilicity. The nitro group at position 1 (vs. 2) in the brominated analog could destabilize resonance structures, affecting reactivity in electrophilic substitutions .

Halogen and Functional Group Comparisons

Electronic and Spectroscopic Properties

Data from fluorinated phenylnaphthalenes () highlight substituent-driven spectral variations:

- 2'-Fluoro-2-phenylnaphthalene shows a UV absorption maximum at 530 nm , while 1-Fluoro-2-phenylnaphthalene absorbs at 830 nm . This disparity suggests that fluorine position modulates conjugation length and electron delocalization .

- 7-Methyl-2-phenylnaphthalene (absorption at 1160 nm) contrasts sharply with fluorinated analogs, underscoring how EWGs (F, NO₂) vs. electron-donating groups (methyl) alter optoelectronic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。